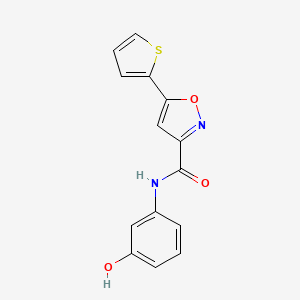![molecular formula C18H19ClN2O B4775304 N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4775304.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as CI-994, is a synthetic compound that belongs to the family of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors like CI-994 have been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibits the activity of HDACs, leading to the accumulation of acetylated histones and the activation of genes that are involved in cell cycle regulation, DNA repair, and apoptosis. HDAC inhibitors like N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea also affect non-histone proteins, such as transcription factors, chaperones, and cytoskeletal proteins, which can contribute to their anti-cancer and anti-inflammatory effects.
Biochemical and physiological effects:
N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to induce changes in gene expression, cell cycle progression, and apoptosis in cancer cells. It also modulates the immune response and reduces inflammation in models of rheumatoid arthritis and multiple sclerosis. In models of neurodegenerative diseases, N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea is a potent and selective HDAC inhibitor that can be used in a variety of in vitro and in vivo assays to study the role of HDACs in gene regulation and disease pathogenesis. However, like other HDAC inhibitors, N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea can have off-target effects and may cause toxicity in normal cells. It also has poor solubility and bioavailability, which can limit its effectiveness in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of current drugs. Another area is the identification of biomarkers that can predict response to HDAC inhibitors and guide patient selection. Finally, the combination of HDAC inhibitors with other targeted therapies, such as immunotherapy and epigenetic modifiers, may provide synergistic effects and improve clinical outcomes.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has also been investigated for its anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis, as well as its neuroprotective effects in models of Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-6-1-3-13(11-16)9-10-20-18(22)21-17-8-7-14-4-2-5-15(14)12-17/h1,3,6-8,11-12H,2,4-5,9-10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZSLZFHTDZRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-chlorophenyl)ethyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4775232.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4775242.png)
![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4775257.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide](/img/structure/B4775258.png)
![N-(3-acetylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4775261.png)
![7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4775269.png)

![2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B4775279.png)
![3-benzyl-2-[(4-chlorobenzyl)thio]-7-isopropyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4775286.png)
![N-[4-(aminosulfonyl)phenyl]-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4775289.png)
![2-{1-(4-ethoxybenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4775310.png)
![methyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4775311.png)
![2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B4775314.png)